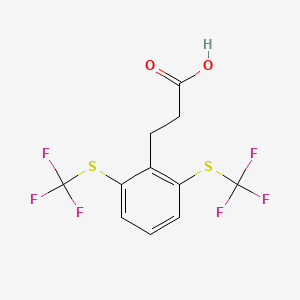
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid is a chemical compound with the molecular formula C11H8F6O2S2 and a molecular weight of 350.3 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichlorophenylpropanoic acid with trifluoromethylthiolate under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to other functional groups.
Substitution: The compound can participate in substitution reactions where the trifluoromethylthio groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mecanismo De Acción
The mechanism of action of (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups play a crucial role in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various effects depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid
- 3-[2-(trifluoromethyl)phenyl]propanoic acid
- (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
Uniqueness
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8F6O2S2 |
|---|---|
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
3-[2,6-bis(trifluoromethylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F6O2S2/c12-10(13,14)20-7-2-1-3-8(21-11(15,16)17)6(7)4-5-9(18)19/h1-3H,4-5H2,(H,18,19) |
Clave InChI |
GFHZBTKYHXBDIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC(F)(F)F)CCC(=O)O)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)
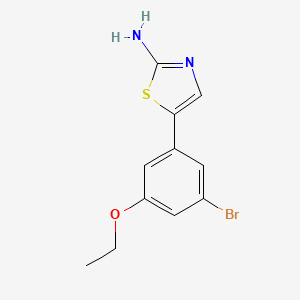

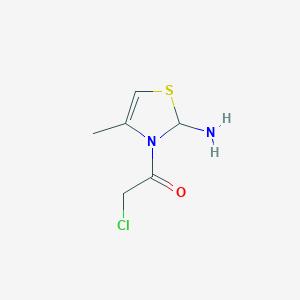
![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)
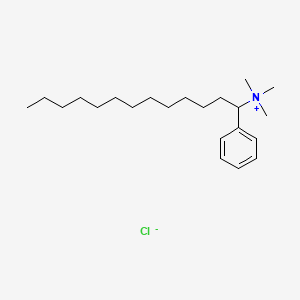
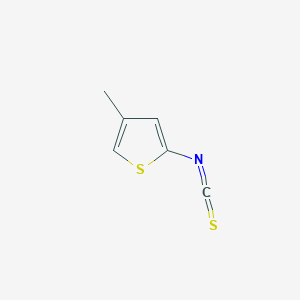
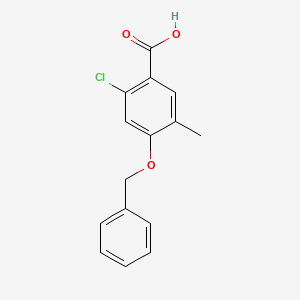
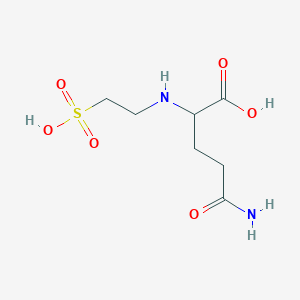
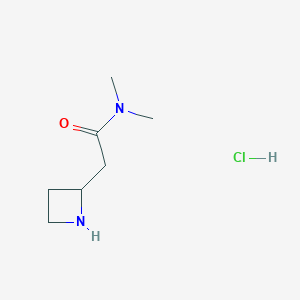
![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14781051.png)
